2-Methoxyethyl methacrylate

Description

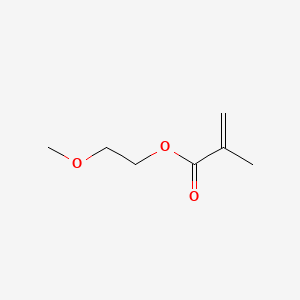

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYJVFYWCLAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26915-72-0, 27987-32-2, 87105-87-1 | |

| Record name | Polyethylene glycol methyl ether methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol methyl ether methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1064538 | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |

| Record name | Poly(ethylene glycol) methyl ether methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6976-93-8, 26915-72-0, 27987-32-2 | |

| Record name | Methoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance and Research Landscape of Methacrylate Esters

Methacrylic acid and its esters are crucial in the production of a wide range of polymers and resins. github.comgoogle.com These monomers are valued for the hardness, chemical stability, and light stability they impart to the final products. google.com The ease of preparation, often through esterification of methacrylic acid or transesterification of methyl methacrylate (B99206), and their ability to be polymerized into high molecular weight linear polymers via free radical or anionic mechanisms, make them highly versatile. tandfonline.com

Historically, the development of methacrylic ester polymers occurred concurrently with acrylic ester polymers. In 1933, the copolymerization of acrylates with ethyl methacrylate led to the commercialization of ethyl methacrylate monomer. researchgate.net The homopolymer of methyl methacrylate, poly(methyl methacrylate) (PMMA), found a key market in safety glass and was commercialized as cast sheets in the 1930s for applications requiring shatter resistance, high transparency, and moldability, such as in military aircraft. researchgate.net By 1938, methacrylates were also used in injection and compression molding. researchgate.net

The global market for PMMA currently exceeds 2.4 million tonnes per year, with the Asia Pacific region being the dominant consumer. mcgroup.co.uk The versatility of methacrylates is further demonstrated by their use in copolymers with monomers like acrylonitrile (B1666552) and styrene, and as a component in artificial marble when combined with fillers. mcgroup.co.uk

An Overview of 2 Methoxyethyl Methacrylate As a Functional Monomer

2-Methoxyethyl methacrylate (B99206) (MEMA) is a functional monomer with the chemical formula C₇H₁₂O₃. vulcanchem.com It is a colorless liquid at room temperature and is utilized in the synthesis of coatings, adhesives, and biomedical materials. The presence of a methoxyethyl group attached to the methacrylic acid backbone gives it unique properties.

Polymers derived from 2-MEMA, such as poly(2-methoxyethyl methacrylate) (PMEMA), exhibit notable characteristics. PMEMA is known for its good chemical resistance, biocompatibility, and optical transparency. ruixibiotech.com These properties make it a suitable candidate for various specialized applications. For instance, PMEMA has shown excellent biocompatibility, which is valuable for drug delivery systems and tissue engineering.

One of the key synthesis routes for 2-MEMA is the transesterification of methyl methacrylate with 2-methoxyethanol (B45455). vulcanchem.com Another method involves the reaction of boron esters of the corresponding alcohol with methacrylic acid. tandfonline.com

Historical Context of Poly 2 Methoxyethyl Methacrylate Development

Esterification Reactions for this compound Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, is the foundational method for MEMA synthesis. This can be approached through several routes, including novel methods involving boron intermediates and more conventional acid-catalyzed reactions.

A notable method for synthesizing functional methacrylate esters, including MEMA, involves the acidolysis of boron esters. researchgate.nettandfonline.comitu.edu.tr This approach is executed as a two-step, one-pot process. researchgate.nettandfonline.comitu.edu.tr In the initial step, a boron ester is formed from the corresponding alcohol, 2-methoxyethanol (B45455), and boric acid, with the water byproduct being removed azeotropically. researchgate.nettandfonline.comitu.edu.tr

Following the formation of the boron ester, the second step involves acidolysis. Methacrylic acid is added to the reaction mixture, which is then heated to temperatures between 140–160°C in the presence of pyridine. researchgate.netitu.edu.tr This results in the acidolysis of the boron ester, yielding the desired this compound monomer. researchgate.netitu.edu.tr This method has been reported to produce acceptable yields, typically ranging from 41–71%. researchgate.netitu.edu.trresearchgate.net The simplicity of a one-pot process makes this route an attractive option for laboratory-scale synthesis. itu.edu.tr

Conventional methods for synthesizing MEMA primarily include direct esterification and transesterification (also known as ester interchange).

Direct Esterification: This process involves the direct reaction of methacrylic acid with 2-methoxyethanol. The reaction is typically catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid. A key challenge in this method is the removal of water, which is formed as a byproduct, to drive the reaction equilibrium towards the product side. This is often accomplished through azeotropic distillation. However, the high temperatures (120–150°C) required can lead to undesirable side reactions, such as the dimerization of methacrylic acid.

Transesterification (Ester Interchange): This is considered the most industrially viable pathway for high-purity MEMA synthesis. The process involves the reaction of methyl methacrylate (MMA) with 2-methoxyethanol. google.com A key advantage of this route is that the byproduct is methanol (B129727) instead of water. Methanol can be more efficiently removed from the reaction mixture, for example, by forming a low-boiling azeotrope with MMA, which effectively shifts the equilibrium towards the formation of MEMA. google.com This process often employs dual catalyst systems, such as a combination of carbonate and cyanate (B1221674) salts, to enhance reaction efficiency.

Table 1: Comparison of Esterification Methods for MEMA Synthesis

| Method | Reactants | Catalyst/Reagent | Key Conditions | Reported Yield |

|---|---|---|---|---|

| Boron Ester Acidolysis | 2-Methoxyethanol, Boric Acid, Methacrylic Acid | Pyridine | 140–160°C; one-pot | 41–71% researchgate.netitu.edu.tr |

| Direct Esterification | Methacrylic Acid, 2-Methoxyethanol | Sulfuric Acid / p-Toluenesulfonic Acid | 120–150°C; Azeotropic water removal | Lower yields due to side reactions |

| Transesterification | Methyl Methacrylate, 2-Methoxyethanol | Dual catalyst systems (e.g., K₂CO₃ + NaOCN) | 90–125°C; Continuous methanol removal | >95% conversion |

Boron Ester Acidolysis Routes

Advanced Synthetic Approaches and Catalysis for this compound Production

To overcome the limitations of conventional methods, advanced synthetic strategies and novel catalytic systems have been developed. These approaches focus on increasing reaction efficiency, improving product purity, and enhancing process sustainability.

Reactive Distillation: This process-intensification technique combines chemical reaction and product separation into a single unit. It is particularly effective for equilibrium-limited reactions like transesterification. google.com In the synthesis of MEMA from MMA and 2-methoxyethanol, reactive distillation allows for the continuous removal of the methanol byproduct, thereby driving the reaction to completion and achieving high conversion rates of over 95%. google.com The coupling of reactive and azeotropic distillation in the same apparatus can further streamline the process, reducing energy consumption and facility investment. google.com

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts offers significant advantages, including easier separation from the reaction product and reduced equipment corrosion compared to liquid acids like sulfuric acid. A solid super-acid catalyst, prepared by impregnating titanium dioxide (TiO₂) with sulfuric acid (SO₄²⁻/TiO₂), has been successfully used to catalyze the synthesis of MEMA from methacrylic acid and 2-methoxyethanol. Research has shown that catalyst activity is dependent on preparation parameters such as calcination temperature and sulfuric acid concentration, with optimal conditions identified at 450°C and 0.75 mol/L, respectively. However, the reusability of such catalysts can be limited due to the covering of active sites by organic substances.

Composite and Specialized Catalysts: For the industrially preferred transesterification route, composite catalysts are employed to improve reaction efficiency and shorten reaction times. google.com Patented processes describe the use of dual catalyst systems, such as sodium carbonate combined with sodium cyanate, in reactive distillation setups to achieve MEMA purity greater than 99.5%. vulcanchem.com Other systems use catalysts like zinc acetylacetonate. The development of catalysis continues to be a central focus in optimizing the production of methacrylates, aiming for cleaner and more efficient technologies. rsc.org

Table 2: Advanced Catalytic Systems and Approaches for MEMA Synthesis

| Approach | Catalyst / System | Process | Key Features and Findings |

|---|---|---|---|

| Reactive Distillation | Dual catalysts (e.g., K₂CO₃ + NaOCN) | Transesterification | Combines reaction and separation; continuous removal of methanol byproduct achieves >95% conversion. google.com |

| Solid Super-Acid | SO₄²⁻/TiO₂ | Direct Esterification | Heterogeneous catalyst, easy to separate; activity depends on preparation; optimal calcination at 450°C. |

| Composite Catalysts | Organic tin or titanium catalysts | Transesterification | Improves reaction efficiency and shortens reaction times in reactive distillation processes. google.com |

| Organometallic Catalysts | Zinc Acetylacetonate | Transesterification | Used in reactive distillation processes to facilitate the ester exchange reaction. |

Free Radical Polymerization Techniques for Poly(this compound)

Free radical polymerization is a widely utilized method for synthesizing a variety of polymers, including poly(this compound) (PMEMA). This technique involves the use of a free radical initiator to begin the polymerization process of the this compound (MEMA) monomer. The process is valued for its simplicity and the ability to be adapted to various reaction conditions.

Solution Polymerization

Solution polymerization is a method where the monomer and a radical initiator are dissolved in a non-reactive solvent. This technique is advantageous for heat removal and control of viscosity. This compound can be polymerized in various solvents, with dimethylformamide (DMF) being a common choice. rsc.org

In a typical solution polymerization of MEMA, the monomer is dissolved in a suitable solvent along with an initiator, such as azobisisobutyronitrile (AIBN). The reaction mixture is then heated to initiate the polymerization. For instance, copolymers of dopamine (B1211576) methacrylamide (B166291) (DMA) and MEMA have been synthesized via free radical polymerization in DMF at 60°C. rsc.org The resulting polymer's molecular weight and polydispersity index (PDI) are influenced by factors such as the monomer-to-initiator ratio and the reaction temperature. Research has shown that for copolymers with a low DMA content, the PDI is around 2.0, which is characteristic of polymers synthesized by free radical polymerization. rsc.org

Table 1: Solution Polymerization of MEMA Copolymers

| Monomer 1 | Monomer 2 | Solvent | Initiator | Temperature (°C) | Resulting Polymer | PDI |

|---|---|---|---|---|---|---|

| Dopamine methacrylamide (DMA) | This compound (MEMA) | DMF | AIBN | 60 | p(DMA-co-MEMA) | ~2.0 |

This table summarizes the conditions for the solution polymerization of MEMA with a comonomer, highlighting the typical polydispersity of the resulting copolymer. Data sourced from rsc.org.

Suspension Polymerization

Suspension polymerization involves dispersing the monomer as droplets in a continuous phase, typically water, in which the monomer is insoluble. A stabilizer is used to prevent the droplets from coalescing. This method is suitable for producing polymer beads.

For hydrophilic monomers like MEMA, conventional suspension polymerization can be challenging due to their partial or complete solubility in water. rsc.org To overcome this, modifications to the process are necessary. One approach involves using a concentrated salt solution as the continuous phase to decrease the monomer's solubility. For the preparation of poly(this compound) (PMEMA) microparticles, a mixture of MEMA, a cross-linker like di(ethylene glycol) dimethacrylate (DEGDMA), and an initiator such as AIBN is suspended in an aqueous solution of calcium chloride dihydrate with calcium carbonate acting as a dispersion stabilizer. rsc.org The polymerization is then carried out by heating the suspension. rsc.org This technique allows for the formation of spherical microparticles. rsc.org

Emulsion Polymerization

Emulsion polymerization is a type of radical polymerization that usually starts with an emulsion incorporating water, monomer, and a surfactant. The outcome is a polymer latex, a stable dispersion of polymer particles in water.

The RAFT aqueous emulsion polymerization of this compound (MOEMA) has been successfully demonstrated. nih.govresearchgate.net This process can be used to create sterically-stabilized block copolymer nano-objects, such as spheres, worms, or vesicles. nih.govresearchgate.net The final morphology is dependent on the specific reaction conditions, including the copolymer concentration. nih.govresearchgate.net High conversions of MOEMA can be achieved in a relatively short time, for example, within 2 hours at 70°C. nih.govresearchgate.net This makes it a suitable method for in situ studies of particle formation and morphological evolution. nih.govresearchgate.net

Dispersion Polymerization and Nanoparticle Formation

Dispersion polymerization is a technique used to produce polymer particles of a controlled size. It is characterized by the initial reaction mixture being a homogeneous solution, with the polymer precipitating out as it forms to create particles that are stabilized by a dissolved polymer stabilizer.

Aqueous dispersion polymerization of 2-methoxyethyl acrylate (B77674) (a related monomer) has been successfully achieved using a hydrophilic RAFT polymer as a macromolecular chain transfer agent (macro-CTA) and a redox initiator system at low temperatures. acs.orgacs.org This method yields biocompatible nanoparticles. acs.orgacs.orgshimadzu.com.cn For MEMA, RAFT aqueous dispersion polymerization can be utilized to synthesize block copolymer nano-objects with predictable morphologies. aston.ac.uk The process involves using a soluble macro-CTA to polymerize the monomer, leading to the in-situ self-assembly of the resulting amphiphilic diblock copolymers as they form. aston.ac.uk

Controlled/Living Polymerization of this compound

Controlled/living polymerization techniques offer precise control over the molecular weight, architecture, and dispersity of polymers. These methods are characterized by the absence of irreversible termination and chain transfer reactions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with well-defined architectures and low polydispersity. It employs a chain transfer agent (CTA) to mediate the polymerization process.

RAFT polymerization of MEMA has been extensively studied for creating various polymer structures, including block copolymers. vulcanchem.com For instance, the use of dibenzyltrithiocarbonate (DBTTC) as a chain transfer agent has enabled the synthesis of block copolymers with number-average molecular weights (Mₙ) up to 120 kDa and dispersity (Đ) values below 1.4. vulcanchem.com

Aqueous RAFT dispersion polymerization of 2-methoxyethyl acrylate has been shown to be highly efficient, achieving over 99% monomer conversion at 32% w/v solids and producing nanoparticles of 40–60 nm with a narrow dispersity (Đ < 1.3). This process combines colloidal stability with the advantages of controlled/living polymerization.

Furthermore, RAFT polymerization has been employed to synthesize thermoplastic poly(2-methoxyethyl acrylate)-based polyurethanes. researchgate.netnih.gov This involves the use of hydroxyl-terminated RAFT reagents to create PMEA prepolymers which are then used in condensation polymerization. researchgate.netnih.gov

Table 2: RAFT Polymerization of this compound

| CTA | Co-monomer/System | Solvent | Temperature (°C) | Mₙ (kDa) | Đ | Reference |

|---|---|---|---|---|---|---|

| Dibenzyltrithiocarbonate (DBTTC) | Block Copolymers | Not Specified | Not Specified | up to 120 | <1.4 | vulcanchem.com |

| Poly(PEGMA) macro-CTA | Aqueous Dispersion | Water | 25-40 | Not Specified | <1.3 | |

| Hydroxyl-terminated RAFT reagent | Polyurethane Synthesis | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.netnih.gov |

This table presents key findings from different studies on the RAFT polymerization of MEMA and related monomers, showcasing the versatility of this technique. Data sourced from vulcanchem.comresearchgate.netnih.gov.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully employed for the polymerization of this compound (MEMA). This method allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.

In a typical ATRP of MEMA, a catalyst system such as copper(I) bromide (CuBr) complexed with a ligand like N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) is used in conjunction with an initiator, for instance, methyl 2-bromopropionate (MBP). doi.org The polymerization can be carried out in bulk or in various solvents, including ethylene (B1197577) carbonate and toluene. doi.org Kinetic studies have demonstrated that the polymerization of MEMA via ATRP exhibits first-order kinetics with respect to the monomer concentration, and the number-average molecular weight (Mn) of the resulting poly(this compound) (PMEA) increases linearly with monomer conversion. doi.orgresearchgate.net This indicates a controlled or living polymerization process.

The controlled nature of ATRP allows for the synthesis of PMEA with low polydispersity indices (Mw/Mn), typically in the range of 1.1 to 1.4. researchgate.net Furthermore, the initiator efficiency in these systems has been found to be high. doi.org The living character of the polymerization is further confirmed by chain extension experiments, where a PMEA macroinitiator is used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. doi.org For example, PMEA macroinitiators have been successfully used for the ATRP of acrylonitrile (B1666552) (AN), resulting in the formation of PMEA-b-PAN block copolymers. doi.org

The versatility of ATRP also allows for the synthesis of more complex polymer architectures, such as graft copolymers. researchgate.net For instance, linear backbones containing ATRP initiating sites have been prepared, from which MEMA can be grafted to create well-defined graft copolymers with high molecular weights and low polydispersities. researchgate.net

Table 1: Reaction Parameters for ATRP of this compound

| Parameter | Condition | Source |

|---|---|---|

| Monomer | This compound (MEMA) | doi.org |

| Initiator | Methyl 2-bromopropionate (MBP) | doi.org |

| Catalyst | CuBr/N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) | doi.org |

| Solvent | Bulk, Ethylene Carbonate, Toluene | doi.org |

| Temperature | 60 °C | doi.org |

Anionic Polymerization

Anionic polymerization is another powerful technique for the synthesis of well-defined polymers from this compound (MEMA). This living polymerization method allows for precise control over molecular weight and results in polymers with narrow molecular weight distributions (Mw/Mn < 1.1). acs.org

The anionic polymerization of MEMA is typically carried out at low temperatures, such as -78 °C, in a solvent like tetrahydrofuran (B95107) (THF). acs.org Various initiator systems can be employed, including 1,1-diphenyl-3-methylpentyllithium in the presence of lithium chloride, and diphenylmethylpotassium with diethylzinc (B1219324). acs.org The polymerization proceeds homogeneously, and the resulting poly(this compound) (P2MEMA) possesses a predictable molecular weight based on the molar ratio of the monomer to the initiator. acs.org

This controlled polymerization technique has been utilized to create more complex macromolecular architectures. For example, living poly(this compound) has been used in linking reactions to produce multi-arm star polymers. mdpi.com The quantitative reaction of living P2MEMA with a linking agent demonstrates the high efficiency and control offered by anionic polymerization. mdpi.com

Furthermore, the combination of living anionic polymerization with other chemical modification steps allows for the synthesis of block copolymers with unique structures. For instance, a living in-chain-functionalized polystyrene-block-poly(methyl methacrylate) was prepared, and a second graft chain of P2MEMA was introduced via a linking reaction with living P2MEMA. mdpi.com

Table 2: Conditions for Anionic Polymerization of this compound

| Parameter | Condition | Source |

|---|---|---|

| Monomer | This compound (MEMA) | acs.org |

| Initiator Systems | 1,1-diphenyl-3-methylpentyllithium/LiCl, Diphenylmethylpotassium/Et2Zn | acs.org |

| Solvent | Tetrahydrofuran (THF) | acs.org |

| Temperature | -78 °C | acs.org |

Copolymerization Strategies Involving this compound

Random Copolymerization with Acrylic Acid

Random copolymers of this compound (MEMA) and acrylic acid (AA) can be synthesized through free-radical copolymerization. lookchem.com These copolymers combine the properties of both monomers, leading to materials with potential applications in various fields. For instance, poly((acrylic acid)-co-(this compound)) random copolymers have been synthesized with a specific methacrylate content. lookchem.com

The copolymerization is typically initiated by a free-radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), and carried out in a suitable solvent like benzene (B151609) at elevated temperatures, for example, 65°C. lookchem.com The resulting copolymers can have high molecular weights and a range of compositions depending on the initial monomer feed ratio. lookchem.com

Copolymerization with 2-Hydroxyethyl Methacrylate

The copolymerization of this compound (MEMA) with 2-hydroxyethyl methacrylate (HEMA) has been explored to create materials with tailored properties. These copolymers, poly(this compound-co-2-hydroxyethyl methacrylate), are of interest for applications such as corneal implants. nih.gov

The synthesis of these copolymers can be achieved through methods that allow for control over the polymer architecture. For example, these copolymers have been synthesized with specific compositions, such as 15% MEMA and 85% HEMA. nih.gov The resulting materials exhibit thermal stability with glass transition temperatures in the range of 75 to 80 °C. nih.gov The copolymerization can influence the surface chemistry and nanomechanical properties of the resulting thin films, which in turn can affect their interaction with biological systems. nih.gov

Copolymerization with Acrylonitrile

The copolymerization of 2-methoxyethyl acrylate (a related monomer) with acrylonitrile (AN) has been successfully achieved using atom transfer radical polymerization (ATRP). researchgate.net This controlled radical polymerization technique allows for the synthesis of copolymers with well-defined structures and compositions.

The copolymerization is typically carried out using a catalyst system such as copper(I) chloride (CuCl) complexed with 2,2'-bipyridine (B1663995) (bpy) and an initiator like 2-bromopropionitrile (B99969) (BPN). researchgate.net The reaction is often conducted in a solvent such as ethylene carbonate at a controlled temperature, for example, 60 °C. researchgate.net Kinetic studies of this copolymerization have shown linear first-order kinetics, a linear increase in molecular weight with conversion, and the formation of copolymers with low polydispersities. researchgate.net The composition of the resulting copolymers can be determined using techniques like 1H NMR spectroscopy. researchgate.net

Copolymerization with Oligo(ethylene glycol) Methyl Ether Methacrylate

Copolymers of this compound (MEMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) have been synthesized to create materials with thermoresponsive properties. rsc.org These copolymers can be prepared using techniques like group transfer polymerization (GTP), which allows for the synthesis of well-defined polymer structures, including diblock and statistical copolymers. rsc.org

The OEGMA comonomer typically has a higher molecular weight, for example, 300 g/mol , and the MEMA content in the copolymer can be varied to tune the final properties. rsc.org For instance, copolymers have been synthesized with MEMA content ranging from 20% to 50% by weight. rsc.org The resulting copolymers exhibit thermoresponsive behavior in aqueous solutions, which is of interest for various applications. rsc.org

Block Copolymer Synthesis

The synthesis of block copolymers incorporating this compound (MEMA) or its acrylate counterpart, 2-methoxyethyl acrylate (MEA), leverages controlled radical polymerization techniques to achieve well-defined polymer architectures. shimadzu.com.cnresearchgate.net Methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and living cationic or anionic polymerizations are prominently utilized. researchgate.netresearchgate.nettandfonline.com

ATRP has been successfully employed for the homopolymerization of MEA and its subsequent use as a macroinitiator for block copolymerization with other monomers like acrylonitrile. researchgate.net This technique allows for the synthesis of block copolymers with controlled molecular weights and narrow molecular weight distributions (polydispersity indices, PDI or Mw/Mn, often between 1.20 and 1.55). researchgate.net For instance, a poly(2-methoxyethyl acrylate) (PMEA) macroinitiator can be chain-extended with acrylonitrile in ethylene carbonate to produce PMEA-b-PAN copolymers. researchgate.net Similarly, thermo- and pH-responsive block copolymers have been created by polymerizing 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and tert-butyl acrylate (tBA) via ATRP. researchgate.net The sequential addition of monomers is a common strategy in these living polymerizations to build block structures. tandfonline.com

RAFT polymerization is another powerful tool, particularly for aqueous systems. Polymerization-Induced Self-Assembly (PISA) is a highly efficient method that utilizes RAFT aqueous emulsion or dispersion polymerization to create block copolymer nano-objects. nih.gov For example, chain extension of a hydrophilic poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) macro-chain transfer agent with MEA in water can yield well-defined PPEGMA-b-PMEA block copolymers. shimadzu.com.cn This process can achieve high monomer conversions (>90%) in a relatively short time, producing polymers with low polydispersity indices (<1.20). shimadzu.com.cn The synthesis can be controlled to target specific morphologies, such as spheres, worms, or vesicles, by adjusting reaction conditions. nih.gov

Living cationic polymerization has also been used to create block copolymers, for example, by sequentially polymerizing 2-methoxyethyl vinyl ether and p-tert-butoxystyrene to yield a well-defined block copolymer with a very narrow molecular weight distribution (Mw/Mn < 1.1). researchgate.net The combination of different polymerization mechanisms, such as living anionic polymerization to create a polydimethylsiloxane (B3030410) (PDMS) macroinitiator followed by ATRP of a methacrylate monomer, is another advanced strategy to access novel block copolymer structures. tandfonline.com

| Polymerization Method | Monomers | Catalyst/Initiator System | Resulting Copolymer | Key Findings | Reference |

|---|---|---|---|---|---|

| ATRP | 2-methoxy ethyl acrylate (MEA), acrylonitrile (AN) | PMEA macroinitiator, CuCl/bpy | PMEA-b-PAN | Controlled polymerization; composition determined by 1H NMR. | researchgate.net |

| ATRP | 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), tert-butyl acrylate (tBA) | Not specified | P(MEO2MA-b-tBA) | Resulting copolymers exhibit thermo- and pH-responsive behavior after hydrolysis of tBA groups. | researchgate.net |

| Aqueous RAFT Dispersion Polymerization | 2-methoxyethyl acrylate (MEA) | PPEGMA Macro-CTA, KPS/NaAs (redox initiator) | PPEGMA-b-PMEA | High conversion (>90%) within 3 hours at 30-40°C; low PDI (<1.20). | shimadzu.com.cn |

| RAFT Aqueous Emulsion Polymerization (PISA) | This compound (MOEMA) | Poly(glycerol monomethacrylate) (PGMA) precursor | PGMA-b-PMOEMA | Formation of spheres, worms, or vesicles depending on conditions; high conversion within 2 hours at 70°C. | nih.gov |

| Living Cationic Polymerization | 2-methoxyethyl vinyl ether, p-tert-butoxystyrene | Lewis acid catalysts | Poly(2-methoxyethyl vinyl ether)-b-poly(p-tert-butoxystyrene) | Very narrow molecular weight distribution (Mw/Mn < 1.1). | researchgate.net |

Graft Copolymerization Techniques

Graft copolymerization is a versatile method to modify the properties of a polymer backbone by attaching side chains of a different composition. For 2-methoxyethyl acrylate (MEA), this is often achieved using "grafting-from" techniques, where the side chains are polymerized from initiating sites located on the main polymer chain. researchgate.netnih.gov

Controlled radical polymerization methods are instrumental in synthesizing well-defined graft copolymers. One approach involves the initial synthesis of a linear backbone copolymer that incorporates initiator functionalities. For example, a backbone can be prepared by RAFT copolymerization of MEA with a monomer containing an ATRP initiating site, such as 2-(bromoisobutyryloxy)ethyl methacrylate. researchgate.net Subsequently, MEA can be "grafted from" this macroinitiator via Cu(I)-mediated ATRP, resulting in graft copolymers with high molecular weights (>120,000 Da) and low polydispersity indices (1.17-1.38). researchgate.net

Surface-initiated polymerization is a specific form of graft copolymerization used to modify the surfaces of materials. Techniques like plasma graft polymerization (PGP) and surface-initiated atom transfer radical polymerization (SI-ATRP) have been used to graft poly(2-methoxyethyl acrylate) (PMEA) onto membrane surfaces to enhance properties like fouling resistance. bohrium.com Both PGP and SI-ATRP successfully achieve the grafting of PMEA. bohrium.com Comparative studies have shown that while both methods yield excellent low-fouling properties, membranes modified by SI-ATRP can exhibit higher pure water permeability at the same grafting amount. bohrium.com This is attributed to the formation of shorter, more densely packed PMEA chains with SI-ATRP compared to PGP. bohrium.com

Other methods for initiating graft polymerization onto natural polymers like cellulose (B213188) or amylopectin (B1267705) include using chemical initiators such as ceric ammonium (B1175870) nitrate (B79036) or radical initiators that function at lower temperatures, like diethylzinc with oxygen. kpi.uascirp.org These techniques combine the properties of natural polymers with those of synthetic polymers like PMEA. kpi.ua

| Grafting Technique | Substrate/Backbone | Initiation Method | Key Characteristics | Reference |

|---|---|---|---|---|

| "Grafting From" via ATRP | Linear copolymer of MEA and 2-(bromoisobutyryloxy)ethyl methacrylate | Cu(I)-mediated ATRP from backbone initiating sites | Produces graft copolymers with high molecular weight and low PDI (1.17-1.38). | researchgate.net |

| Plasma Graft Polymerization (PGP) | Polyethylene (B3416737) microfiltration membrane | Plasma-induced activation of the surface | Successfully grafts PMEA, creating low-fouling surfaces. | bohrium.com |

| Surface-Initiated ATRP (SI-ATRP) | Polyethylene microfiltration membrane | Immobilized initiator on the surface followed by ATRP | Results in shorter, denser PMEA grafts and higher water permeability compared to PGP at the same graft amount. | bohrium.com |

Kinetic and Mechanistic Studies of this compound Polymerization

Understanding the kinetics and mechanism of polymerization is crucial for controlling the synthesis of poly(this compound) and its copolymers. Studies using controlled radical polymerization techniques have provided significant insights.

In the RAFT polymerization of 2-methoxyethyl acrylate (MEA), the polymerization often follows pseudo-first-order kinetics, which is demonstrated by a linear relationship between ln(M0/M) (where M0 is the initial monomer concentration and M is the monomer concentration at time t) and time. shimadzu.com.cn This linearity indicates a constant number of propagating radical species throughout the polymerization, a hallmark of a controlled process. shimadzu.com.cnresearchgate.net The number-average molecular weight (Mn) of the resulting polymers typically increases linearly with monomer conversion, further confirming the "living" nature of the polymerization. shimadzu.com.cnresearchgate.net

The rate of polymerization can be influenced by several factors. In ATRP, the rate is dependent on the concentrations of the monomer, initiator, and catalyst. researchgate.net For the aqueous dispersion polymerization of MEA using a redox initiator, the polymerization rate is only slightly higher at 40°C compared to 30°C, suggesting a low activation energy for the redox-initiated process. shimadzu.com.cn In this system, monomer conversion can exceed 90% within an hour. shimadzu.com.cn

Kinetic studies of the copolymerization of MEA with other monomers, such as 2-hydroxyethyl acrylate (HEA), via RAFT have shown that both monomers can have equal reactivity. acs.org This leads to the formation of ideal random or azeotropic copolymers. acs.org In the free-radical copolymerization of MEA with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), the monomer reactivity ratios were determined to be rMEA = 0.53 and rMPC = 2.21. nih.gov The product of these ratios (rMEA × rMPC = 1.17) suggests that a statistical copolymer is successfully formed. nih.gov Similarly, for the copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), the reactivity ratios were found to be r1(MMA)=0.8436 and r2(EOEMA)=0.7751, indicating the formation of random copolymers. sapub.org

The mechanism of polymerization primarily involves the free radical polymerization of the methacrylate or acrylate monomer units to form long polymer chains. In controlled radical processes like RAFT, a chain transfer agent mediates the polymerization, allowing for the reversible deactivation of propagating chains and enabling the synthesis of polymers with predetermined molecular weights and narrow distributions. mdpi.com

Polymer Characteristics and Structure Function Relationships of Poly 2 Methoxyethyl Methacrylate

Advanced Spectroscopic Characterization of Poly(2-Methoxyethyl Methacrylate)

Spectroscopy is a fundamental tool for analyzing the structure and properties of poly(this compound) (PMEGMA). Various advanced spectroscopic methods provide detailed insights into the polymer's microstructure, chemical bonding, hydration state, and the orientation of its molecules at interfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the microstructure of polymers, including the tacticity of PMEGMA. Tacticity refers to the stereochemical arrangement of the chiral centers in the polymer backbone, which can be isotactic (meso, m), syndiotactic (racemo, r), or heterotactic (atactic). This arrangement significantly influences the physical and chemical properties of the polymer.

In ¹H NMR and ¹³C NMR spectra of polymethacrylates, the chemical shifts of the α-methyl group, the methylene (B1212753) protons, and the main-chain quaternary carbon are particularly sensitive to the stereochemical configuration of adjacent monomer units (dyads and triads). polymersource.caresearchgate.net For instance, in related poly(methyl methacrylate) (PMMA), distinct signals for mm (isotactic), mr (heterotactic), and rr (syndiotactic) triads are observable, allowing for quantitative determination of the polymer's stereoregularity. polymersource.caresearchgate.net While specific data for PMEGMA is less commonly published than for PMMA, the principles of analysis are identical. The relative integrals of these peaks are used to calculate the triad (B1167595) fractions.

Solution NMR has also been employed to study the dynamic state of water in hydrated PMEGMA. researchgate.netnih.gov Studies have identified multiple water peaks at different chemical shifts, indicating the presence of distinct water environments at ambient temperatures. nih.gov For example, in one study, water in PMEGMA exhibited two distinct peaks at 4.87 ppm and 3.71 ppm (at 30°C), suggesting at least two different types of water structures with different mobilities. nih.gov Furthermore, temperature-variable ¹³C NMR studies show that hydration increases the mobility of the PMEGMA side chain. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shifts for Tacticity Analysis of Polymethacrylates (Data based on general principles for polymethacrylates)

| Functional Group | Tacticity (Triad) | Typical Chemical Shift (ppm) |

|---|---|---|

| α-Methyl (α-CH₃) | Isotactic (mm) | ~1.2 |

| α-Methyl (α-CH₃) | Heterotactic (mr) | ~1.0 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Hydration State Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for probing the chemical bonding and hydration state of PMEGMA. These techniques are particularly sensitive to hydrogen bonding interactions between the polymer and water molecules. researchgate.net

The carbonyl (C=O) stretching band, typically found around 1730 cm⁻¹, is a key indicator of the local environment of the ester group in the PMEGMA side chain. acs.org When the carbonyl group forms a hydrogen bond with water, its stretching vibration shifts to a lower frequency. acs.orgfrontiersin.org By deconvoluting the C=O band, it is possible to distinguish between non-hydrated ("free") carbonyl groups and those that are singly or doubly hydrogen-bonded to water molecules. acs.org

Similarly, the O-H stretching region of the IR spectrum (around 3000-3600 cm⁻¹) provides direct information about the state of water within the polymer matrix. researchgate.netresearchgate.net The shape and peak position of the O-H band can differentiate between the various types of water present, such as non-freezing, freezing-bound, and free water. For example, a strong peak around 3400 cm⁻¹ in time-resolved IR spectra has been associated with intermediate water. researchgate.net In situ attenuated total reflection (ATR-IR) spectroscopy has been instrumental in revealing the specific hydration structures at the functional group level, showing how non-freezing and freezing-bound water interact differently with the carbonyl and methoxy (B1213986) moieties of the polymer. researchgate.netresearchgate.net

Table 2: Key IR Absorption Bands for PMEGMA Hydration Analysis

| Wavenumber (cm⁻¹) | Assignment | Interpretation in Hydration Studies |

|---|---|---|

| ~3400 | O-H Stretch | Associated with "intermediate" or freezing-bound water. researchgate.net |

| ~1728 | C=O Stretch | Non-hydrogen-bonded ("free") carbonyl group. acs.org |

| ~1709 | C=O Stretch | Singly hydrogen-bonded carbonyl group. acs.org |

| ~1685 | C=O Stretch | Doubly hydrogen-bonded carbonyl group. acs.org |

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Molecular Orientation

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific nonlinear optical technique that provides unique insights into the molecular structure and orientation at interfaces. researchgate.net Since SFG is only active at interfaces where centrosymmetry is broken, it can selectively probe the outermost molecular layer of a PMEGMA film in contact with air or water. researchgate.netresearchgate.net

SFG studies have been used to determine the orientation of the functional groups in the PMEGMA side chain at the interface. researchgate.net Research has shown that the ether methyl (-OCH₃) groups in the side chains tend to be ordered at the polymer-air interface. researchgate.net For the related 2-methoxyethyl methacrylate (B99206) monomer, femtosecond SFG (FS-SFG) spectroscopy identified the presence and orientation of the methoxy, methylene, α-methyl, and alkene-methylene groups at the air-liquid interface. acs.org These studies revealed that the monomer is partially ordered at the interface, with the α-CH₃ and -OCH₃ groups tilted away from the surface normal. acs.org One study determined the tilt angle for the symmetric stretch of the -OCH₃ group to be 48° from the surface normal. vulcanchem.com This specific orientation at the interface is believed to play a critical role in mediating the polymer's interaction with biological media. researchgate.net

Molecular Weight Distribution and Polydispersity Control in Poly(this compound)

The control over molecular weight (MW) and molecular weight distribution (polydispersity, Đ) is crucial as these parameters significantly influence the macroscopic properties of Poly(this compound) (PMEMA). rsc.orgnih.gov Various controlled radical polymerization techniques have been successfully employed to synthesize PMEMA with well-defined architectures and narrow polydispersity.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a widely used method for producing PMEMA with predetermined molecular weights and low polydispersity indices (Đ < 1.25). rsc.orgnih.govshimadzu.com.cn This technique allows for the synthesis of block copolymers, such as PPEGMA-b-PMEA, where the molecular weight increases linearly with monomer conversion. shimadzu.com.cn For example, solution polymerization of MEA using a PPEGMA macro-chain transfer agent (CTA) has yielded block copolymers with Đ values below 1.20. shimadzu.com.cn Similarly, RAFT has been used to create thermoplastic polyurethanes based on PMEMA, where the mechanical properties were shown to be dependent on the molecular weight. rsc.orgresearchgate.netresearchgate.net

Atom Transfer Radical Polymerization (ATRP) is another effective method for the controlled polymerization of MEMA. scientific.netresearchgate.net It has been used to synthesize random copolymers of 2-(2-methoxyethoxy) ethoxyethyl methacrylate (MEO2MA) and poly(ethylene glycol) methyl ether methacrylate (OEGMA300) with controlled structures. scientific.net ATRP of MEMA can lead to polymers with a linear increase of number-average molecular weight (Mn) with conversion and narrow molecular weight distributions. researchgate.net

Sequential Anionic Polymerization (SAP) is also a suitable mechanism for synthesizing block copolymers with defined structures and block lengths, particularly for methacrylate monomers. mdpi.com This method can yield polymers with very narrow molecular weight distributions, with typical Đ values between 1.15 and 1.2. mdpi.com

The choice of polymerization technique and conditions, such as the initiator or chain transfer agent concentration, directly impacts the resulting molecular weight distribution. rsc.orgd-nb.info For instance, in free radical polymerization, the initiator concentration follows an inverse square-root relationship with the polymer chain length. d-nb.info By employing techniques like polymerization in an analytical ultracentrifuge, it is possible to create controlled gradients of initiator concentration, leading to tailored, broader molar mass distributions. d-nb.info

The ability to control the molecular weight of PMEMA is critical for its applications. For example, in dental resins, the MW of PMEA additives was optimized to provide a stable anti-fouling surface without compromising the mechanical properties of the resin. rsc.org

Table 1: Examples of Controlled Polymerization of this compound and Related Monomers

| Polymerization Method | Monomers | Resulting Polymer | Polydispersity (Đ) | Reference |

| RAFT | MEA, PPEGMA Macro-CTA | PPEGMA-b-PMEA | < 1.20 | shimadzu.com.cn |

| RAFT | MEA, MMP (CTA) | PMEA | - | rsc.org |

| ATRP | MEO2MA, OEGMA300 | P(MEO2MA-co-OEGMA300) | - | scientific.net |

| SAP | Styrene, DMEEMA | PS-b-PDMEEMA | 1.05 | mdpi.com |

| RAFT | MEA | PMEA | < 1.25 | nih.gov |

Thermo-Responsive Behavior and Phase Transitions of Poly(this compound) Copolymers

Copolymers of this compound (MEMA) and its derivatives can exhibit thermo-responsive behavior, undergoing reversible phase transitions in response to temperature changes. scientific.netmdpi.comrsc.org This property is often characterized by a lower critical solution temperature (LCST), where the polymer is soluble below this temperature and becomes insoluble above it.

For instance, random copolymers of 2-(2-methoxyethoxy) ethoxyethyl methacrylate (MEO2MA) and poly(ethylene glycol) methyl ether methacrylate (OEGMA300), synthesized via ATRP, display thermo-responsive behavior in aqueous solutions. scientific.net The phase transition of these copolymers in thin film form is broader compared to their solution behavior. scientific.net

The thermo-responsive properties can be finely tuned by altering the copolymer composition and architecture. mdpi.comnih.gov For example, block and statistical copolymers of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) with N,N-dimethylacrylamide (DMAm) or N,N-bis(2-ethoxyethyl)acrylamide (EOEAm) show that the cloud point temperature (Tcp) is influenced by the degree of polymerization, the nature of the chain-end group, and the copolymer structure (block vs. statistical). mdpi.com Generally, the Tcp increases as the degree of polymerization decreases. mdpi.com

The introduction of pH-sensitive blocks into the copolymer architecture can lead to dual-responsive materials. mdpi.comnih.gov Graft copolymers with a pH-sensitive backbone and temperature-sensitive side chains can exhibit phase transitions over a wide range of pH values. nih.gov Similarly, star-like block copolymers of poly(acrylic acid) and poly(2-(dimethylamino) ethyl methacrylate) show both thermo- and pH-responsiveness, with the LCST being dependent on the arm number, block sequence, and pH of the solution. mdpi.com

The phase transition is driven by changes in hydration. acs.org Infrared spectroscopy studies on poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMoEoEMa) in water revealed that during the phase separation, the fraction of hydrogen-bonded carbonyl groups decreases. acs.org Concurrently, there are significant shifts in the C-H stretching bands, indicating a change in the hydration of the ether oxygens. acs.org

It's important to note that some MEMA-related polymers can also exhibit an upper critical solution temperature (UCST) behavior, particularly in non-aqueous solvents like ethanol, where they are soluble at high temperatures and phase-separate upon cooling. rsc.org

Table 2: Thermo-Responsive Behavior of MEMA-based Copolymers

| Copolymer System | Stimulus | Observed Behavior | Key Findings | Reference |

| P(MEO2MA-co-OEGMA300) | Temperature | LCST | Broader transition in thin films vs. solution. | scientific.net |

| PMOEAm copolymers | Temperature | LCST | Tcp depends on polymerization degree and end-groups. | mdpi.com |

| Star-PAA-b-PDMAEMA | Temp. & pH | LCST & pH-response | LCST influenced by arm number and block sequence. | mdpi.com |

| PMoEoEMa | Temperature | LCST | Dehydration of carbonyl and ether groups upon heating. | acs.org |

Mechanical Properties and Material Toughening Strategies for Poly(2-Methoxyethyl Acrylate)

Poly(2-methoxyethyl acrylate) (PMEA) is intrinsically a soft, liquid-like material, which limits its use in applications requiring mechanical robustness. rsc.orgresearchgate.netnih.gov Therefore, various strategies have been developed to enhance its mechanical properties and create tougher materials.

One approach is the synthesis of PMEA-based polyurethanes (PUs). rsc.orgresearchgate.netresearchgate.net By incorporating urethane (B1682113) linkages, which can form hydrogen bonds, the resulting materials can be transformed from a liquid-like state to a solid thermoplastic. researchgate.net The mechanical properties of these PMEA-based PUs are highly dependent on their molecular weight. Dynamic mechanical analysis has shown that the storage modulus and melting temperature of these materials increase significantly with increasing molecular weight. rsc.orgresearchgate.net For instance, the storage modulus can increase from 1.5 x 10⁴ Pa to 2.3 x 10⁵ Pa, and the melting temperature can rise from 25°C to 73°C as the molecular weight of the PMEA-based PU increases. rsc.orgresearchgate.net Thermoset versions, created using prepolymers with multiple hydroxyl groups, exhibit temperature-independent mechanical properties due to chemical crosslinking, with Young's modulus values around 454-574 kPa. researchgate.net

Another effective toughening strategy is the formation of nanocomposites. nih.govacs.org Incorporating silica (B1680970) nanoparticles into a PMEA network can create stiff, tough, and highly transparent elastomers. nih.gov These nanocomposites are physically crosslinked by the in-situ formed silica nanospheres (3-5 nm in size). nih.gov Such materials can exhibit high yield stress (2.3 MPa), tensile strength (3.0 MPa), and modulus (around 10 MPa), combined with remarkable extensibility, with some samples breaking at over 1600% elongation. nih.gov

The interface between the polymer matrix and the reinforcing filler can be further engineered using silane (B1218182) coupling agents. acs.org By introducing chemical bonds between silica particles and the PMEA network using an agent like 3-(acryloyloxy)propyltrimethoxysilane, the resulting composite elastomer can be significantly toughened. This approach has been shown to increase the fracture energy from 8.3 MJ·m⁻³ for the neat PMEA elastomer to 18.7 MJ·m⁻³ for the toughened composite, while only minimally increasing the initial Young's modulus. acs.org

The concept of double networks (DN) has also been applied to create tough PMEA-based materials. researchgate.net DN elastomers consisting of a brittle first network and a stretchable second network, such as PAMPS/PMEA, can exhibit enhanced toughness. researchgate.net

Table 3: Mechanical Properties of Toughened PMEA Materials

| Material | Toughening Strategy | Young's Modulus | Tensile Strength | Fracture Energy/Elongation | Reference |

| PMEA-based PU (thermoplastic) | Urethane linkages | - | - | - | rsc.orgresearchgate.net |

| PMEA-based PU (thermoset) | Chemical crosslinking | 454 - 574 kPa | - | - | researchgate.net |

| PMEA/Silica Nanocomposite | Silica nanoparticles | ~10 MPa | 3.0 MPa | >1600% elongation | nih.gov |

| PMEA/Silica with coupling agent | Covalent bonding at interface | 1.04 - 1.25 MPa | - | 8.3 to 18.7 MJ·m⁻³ | acs.org |

Biocompatibility and Biointerfacial Engineering of Poly 2 Methoxyethyl Methacrylate Materials

Mechanisms of Blood Compatibility and Anti-thrombogenicity

Poly(2-methoxyethyl methacrylate) (pMEMA) demonstrates notable blood compatibility, a quality attributed to its unique interaction with aqueous environments and biological components. jst.go.jpresearchgate.net This section explores the specific mechanisms that contribute to its anti-thrombogenic properties, focusing on its interactions with platelets, proteins, and various biological systems.

Platelet Adhesion and Activation Studies

The suppression of platelet adhesion and activation is a critical factor in the blood compatibility of a biomaterial. Research indicates that surfaces coated with pMEMA significantly reduce both platelet adhesion and subsequent activation when compared to other polymers. researchgate.netacs.org This effect is closely linked to the hydration of the polymer surface. mdpi.com Specifically, the presence of "intermediate water," which is loosely bound to the polymer, is thought to play a crucial role in preventing platelet attachment. mdpi.comnih.gov

Studies have shown that while materials like polyethylene (B3416737) terephthalate (B1205515) (PET) and poly(butyl acrylate) (PBA) exhibit considerable platelet attachment, pMEMA surfaces show very few adhered platelets. mdpi.com The number of adhered platelets on pMEMA is not significantly affected even when it is part of a composite material, for instance, with silica (B1680970). acs.orgsci-hub.se The mechanism behind this is not simply the prevention of adhesion, but also the suppression of platelet spreading and activation, which are necessary steps in thrombus formation. researchgate.net This anti-platelet activity is a key attribute of pMEMA's hemocompatibility. nih.gov

Table 1: Platelet Adhesion on Various Polymer Surfaces

| Polymer Surface | Platelet Adhesion Level | Key Findings |

|---|---|---|

| pMEMA | Low | Suppresses platelet adhesion and activation, attributed to the presence of intermediate water. researchgate.netmdpi.com |

| PET | High | Shows significant platelet attachment compared to pMEMA. mdpi.com |

| PBA | High | Exhibits a trend of platelet adhesion similar to PET. mdpi.com |

| pMEMA-Silica Composite | Low | The addition of silica does not significantly increase the number of adhered platelets. acs.orgsci-hub.se |

Protein Adsorption and Conformational Changes

The interaction between a biomaterial surface and proteins is a pivotal event that precedes platelet adhesion and can dictate the thrombogenicity of the material. pMEMA surfaces have been found to adsorb a very small amount of protein, comparable to other biocompatible polymers like poly(2-hydroxyethyl methacrylate) (pHEMA). jst.go.jpresearchgate.net However, the crucial difference lies in the conformational state of the adsorbed proteins.

Research using circular dichroism spectroscopy has revealed that proteins adsorbed onto pMEMA undergo minimal conformational changes, remaining close to their native state. researchgate.net This is in contrast to surfaces like pHEMA, where adsorbed proteins experience considerable denaturation. researchgate.net The suppression of conformational changes in key proteins like fibrinogen is a significant factor in reducing platelet adhesion. mdpi.com

Further detailed analyses using atomic force microscopy have shown that the adsorption of proteins such as fibrinogen and fibronectin is influenced by the nanometer-scale structures of the pMEMA surface. rsc.orgresearchgate.net In hydrated conditions, pMEMA can exhibit polymer-rich and polymer-poor regions. rsc.orgtandfonline.com Fibronectin tends to adsorb more strongly to the polymer-poor regions, where it also undergoes greater conformational changes, which can, in turn, promote cell adhesion. rsc.org This selective protein adsorption and minimal denaturation are key to pMEMA's ability to resist thrombus formation while interacting with other biological components. rsc.org

Table 2: Protein Interaction with pMEMA Surfaces

| Protein | Interaction with pMEMA | Outcome |

|---|---|---|

| Fibrinogen | Low adsorption and minimal conformational change. researchgate.netmdpi.com | Suppression of platelet adhesion and thrombogenesis. mdpi.comrsc.org |

| Fibronectin | Higher adsorption force in polymer-poor regions, leading to greater conformational changes. rsc.org | Promotion of cell adhesiveness. rsc.org |

| General Plasma Proteins | Very low overall adsorption. jst.go.jpresearchgate.net | Contributes to excellent blood compatibility. jst.go.jpresearchgate.net |

Interactions with Coagulation and Complement Systems

The blood compatibility of pMEMA extends beyond its interactions with platelets and individual proteins to its minimal activation of the coagulation and complement systems. jst.go.jpresearchgate.net These complex enzymatic cascades are critical components of the body's response to foreign materials, and their activation can lead to thrombosis and inflammation.

Studies have reported that pMEMA surfaces exhibit excellent compatibility with both the coagulation and complement systems when compared to other polymer surfaces. jst.go.jpresearchgate.net For instance, a study evaluating a flow diverter treated with a pMEMA copolymer demonstrated significantly reduced blood activation levels, as measured by thrombin-antithrombin complex (TAT) concentrations, compared to an untreated device. nih.gov This indicates a lower propensity to trigger the coagulation cascade.

Similarly, while some polymers can activate the complement system, a major player in the opsonization and recognition of foreign materials, pMEMA's properties help to mitigate this response. nih.gov The mechanisms are thought to be related to the hydration layer at the polymer surface, which prevents the biocomponents from directly contacting the polymer surface, thus reducing the triggers for activation of these systems. researchgate.net

Endothelial Cell Attachment, Migration, and Monolayer Formation

A key aspect of advanced biocompatibility, particularly for blood-contacting devices like vascular grafts, is the ability to support the growth of a healthy endothelial cell layer, a process known as endothelialization. This creates a natural, non-thrombogenic surface. pMEMA has shown promise in this area by selectively promoting the adhesion and proliferation of endothelial cells while simultaneously resisting platelet adhesion. researchgate.netnih.gov

Human umbilical vein endothelial cells (HUVECs) have been shown to attach, spread, and form a confluent monolayer on pMEMA surfaces. mdpi.com This attachment can occur through both integrin-dependent and integrin-independent mechanisms. mdpi.comkyushu-u.ac.jp The adhesion strength of HUVECs on pMEMA is notable, and the cells are able to migrate across the polymer surface. mdpi.com Once a monolayer of HUVECs is formed on the pMEMA surface, it effectively mimics the native blood vessel lining and prevents platelet adhesion. mdpi.com

The ability of pMEMA to support endothelialization is a significant advantage for its use in applications like artificial small-diameter blood vessels. mdpi.commdpi.com

Anti-fouling Properties and Biofilm Inhibition

Biofouling, the accumulation of microorganisms, cells, and proteins on a surface, is a major challenge for medical devices. The properties of pMEMA that contribute to its blood compatibility also impart it with significant anti-fouling characteristics.

Resistance to Bacterial and Fungal Biofilm Formation

pMEMA has demonstrated the ability to inhibit the formation of biofilms from both bacteria and fungi. rsc.orgnih.gov This is particularly relevant for applications such as dental resins, where oral microbes can lead to infections. rsc.org The mechanism is believed to be the creation of a non-stick surface that resists the initial attachment of microorganisms, a critical step in biofilm development. rsc.org

Studies have shown that incorporating pMEMA into poly(methyl methacrylate) (PMMA)-based denture resins can lead to a significant reduction in biofilm mass and thickness. rsc.orgnih.gov This anti-fouling activity is maintained over time, even after aging processes. rsc.org This resistance to microbial colonization is a valuable property for enhancing the longevity and safety of medical and dental devices.

Fouling with Organic Molecules

The accumulation of organic molecules on the surface of a biomaterial, a process known as organic fouling, can significantly impede its function and biocompatibility. nih.govresearchgate.netmdpi.com Poly(this compound) (PMEA) has demonstrated notable resistance to fouling by organic substances. rsc.org

Molecular dynamics simulations have provided insights into the mechanisms behind PMEA's antifouling characteristics. nih.govnih.govacs.org These studies have investigated the interactions between acrylate (B77674)/methacrylate (B99206) trimers and various organic foulants. nih.govnih.govacs.org The findings suggest that the terminal methoxy (B1213986) group in the side chain of PMEA plays a crucial role in its resistance to nonpolar organic foulants. nih.govacs.org

One key factor contributing to PMEA's excellent biocompatibility is its weaker miscibility with nonpolar foulants compared to other polymers like Poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov This reduced affinity for nonpolar molecules helps to prevent their adsorption onto the PMEA surface. nih.gov

However, it has also been noted that the methyl group present in the main chain of methacrylate-based materials, including Poly(this compound), can unfavorably contribute to fouling by organic molecules through hydrophobic interactions. nih.govacs.orgresearchgate.net This suggests that while the side chain chemistry of PMEA is beneficial for antifouling, the polymer backbone can still play a role in fouling phenomena. Therefore, preventing hydrophobic interactions between the organic foulant and the polymeric material is essential for enhancing antifouling properties. nih.govacs.orgresearchgate.net

Table 1: Molecular Interactions and Fouling Characteristics of PMEA

| Polymer Component | Interaction with Organic Foulants | Effect on Fouling | Reference |

|---|---|---|---|

| Terminal Methoxy Group (Side Chain) | Enhances resistance to nonpolar organic foulants. | Reduces Fouling | nih.govacs.org |

| Methyl Group (Main Chain) | Induces hydrophobic interactions with organic foulants. | Increases Fouling | nih.govacs.orgresearchgate.net |

Comparative Biocompatibility Studies: Poly(this compound) versus Other Biopolymers

The biocompatibility of PMEA has been extensively compared with other biopolymers, revealing its superior performance in many aspects.

PMEA vs. Poly(2-hydroxyethyl methacrylate) (PHEMA):

PMEA vs. Poly(n-butyl acrylate) (PBA):

In comparative studies, PMEA has demonstrated significantly better biocompatibility than Poly(n-butyl acrylate) (PBA). acs.org Atomic force microscopy measurements have shown that PMEA surfaces exhibit almost no adhesion to native protein molecules, whereas PBA strongly adheres to them. researchgate.net Furthermore, PMEA effectively suppresses platelet adhesion, a critical factor for blood-contacting devices, while PBA does not. mdpi.com

PMEA vs. Other Biopolymers:

The biocompatibility of PMEA has also been benchmarked against other common biopolymers. For instance, while zwitterionic polymers like Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) are known for their excellent antifouling properties, PMEA presents a competitive alternative. mdpi.com Research has shown that PMEA can effectively suppress platelet adhesion, comparable in some respects to PMPC. mdpi.com

In the context of tissue engineering, the performance of PMEA has been compared to materials like Polylactic acid (PLA) and Polyglycolic acid (PGA). While PLA and PGA are biodegradable and support cell adhesion, PCL, another common biopolymer, is hydrophobic and has poor cell adhesion properties. nih.gov PMEA, on the other hand, has been shown to support the attachment and proliferation of endothelial cells, making it a promising candidate for applications like artificial blood vessels. mdpi.com

Table 2: Comparative Biocompatibility of PMEA and Other Biopolymers

| Biopolymer | Key Biocompatibility Characteristics | Reference |

|---|---|---|

| Poly(this compound) (PMEA) | Excellent blood compatibility, low protein adsorption, suppresses platelet adhesion, supports endothelial cell attachment. | researchgate.netmdpi.comniph.go.jp |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | More hydrophilic than PMEA but shows lower biocompatibility and higher affinity for nonpolar foulants. | nih.gov |

| Poly(n-butyl acrylate) (PBA) | Strongly adheres to proteins and does not effectively suppress platelet adhesion. | researchgate.netmdpi.com |

| Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) | Excellent antifouling and antithrombogenic properties. | mdpi.com |

| Polylactic acid (PLA) | Biodegradable and supports cell adhesion. | nih.gov |

| Polyglycolic acid (PGA) | Biodegradable and supports cell adhesion. | nih.gov |

| Polycaprolactone (PCL) | Biodegradable, but hydrophobic with poor cell adhesion. | nih.gov |

Advanced Applications and Novel Materials Based on 2 Methoxyethyl Methacrylate Polymers

Biomedical Device Coatings and Surfaces

The interface between a medical device and biological tissues or fluids is a critical determinant of its performance and longevity. Polymers of 2-methoxyethyl acrylate (B77674) (PMEA), an analog of MEMA, have been identified as highly effective coating materials that enhance the biocompatibility of numerous devices. researchgate.netacs.org The key to PMEA's performance lies in its interaction with water, forming a specific hydration layer that inhibits protein adsorption and subsequent biological fouling. researchgate.net This polymer is recognized for its excellent blood compatibility. researchgate.net

Poly(2-methoxyethyl acrylate) (PMEA) is utilized as an antithrombogenic coating for sophisticated medical devices, including artificial hearts and lungs. researchgate.netacs.orgresearchgate.net It is an FDA-approved biocompatible polymer for such applications. researchgate.netkyushu-u.ac.jp The effectiveness of PMEA stems from its ability to suppress thrombogenicity while promoting cell adhesiveness, a crucial balance for devices in direct contact with blood. rsc.org Research has shown that PMEA-coated surfaces exhibit low protein adsorption and reduced platelet adhesion. basicmedicalkey.com While PMEA itself is a viscous liquid, it has been formulated into tough, self-supporting elastomers by creating composites with silica (B1680970), enhancing its mechanical properties for use in fabricating medical device components without compromising its antiplatelet adhesion characteristics. acs.orgresearchgate.net